molecular formula C27H40O7 B1248906 Cyclic-3,20-bis(1,2-ethanediyl acetal)-11alpha-(acetyloxy)-5alpha,6alpha-epoxypregnane-3,20-dione

Cyclic-3,20-bis(1,2-ethanediyl acetal)-11alpha-(acetyloxy)-5alpha,6alpha-epoxypregnane-3,20-dione

Cat. No. B1248906
M. Wt: 476.6 g/mol
InChI Key: RIHYEPXTXIUQGL-IMCUMJJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclic-3,20-bis(1,2-ethanediyl acetal)-11alpha-(acetyloxy)-5alpha,6alpha-epoxypregnane-3,20-dione is a steroid ester.

Scientific Research Applications

Synthesis and Derivative Studies

Research has focused on synthesizing and studying the derivatives of related compounds. Toscano et al. (1977) explored the synthesis and topical anti-inflammatory properties of related 2-halogenated compounds, demonstrating how halogen introduction affects the rearrangement and stability of the steroid structure Toscano et al., 1977. Similarly, Guo et al. (2006) identified and isolated new compounds as impurities in the production of megestrol acetate, a related drug, highlighting the importance of understanding and controlling impurities in pharmaceutical production Guo et al., 2006.

Metabolic Studies

Gordon and Morrison (1978) examined the metabolic fate of triamcinolone acetonide in laboratory animals, a compound structurally similar to the one of interest. Their research provided insights into how such compounds are metabolized in different species, which is crucial for understanding their behavior in biological systems Gordon & Morrison, 1978.

Chemical Modification and Activity Analysis

Another aspect of research includes chemical modifications to assess anti-inflammatory activity. Toscano et al. (1977) prepared derivatives of 2-bromo-6beta-fluoropregna-1,4-diene-3,20-dione to study their pharmacological profiles, providing insights into the relationship between chemical structure and biological activity Toscano et al., 1977.

Cyclization Processes

Nagano et al. (1986) investigated the cyclization process of a related compound, which is a crucial step in the synthesis of various steroids. Understanding these processes helps in designing and synthesizing new steroids with desired properties Nagano et al., 1986.

Synthesis of Analogues and Derivatives

Research has also extended to synthesizing analogues and derivatives for various applications. For instance, Sweet (1977) discussed the synthesis of 21-amino-5-pregnene-3,20-dione bisethylene ketal, showcasing the utility of such derivatives in medicinal chemistry Sweet, 1977.

properties

Molecular Formula

C27H40O7

Molecular Weight

476.6 g/mol

IUPAC Name

[(1'S,2'R,7'R,9'S,11'S,12'S,15'S,16'S,18'R)-2',16'-dimethyl-15'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,5'-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane]-18'-yl] acetate

InChI

InChI=1S/C27H40O7/c1-16(28)33-19-14-23(2)18(5-6-20(23)25(4)29-9-10-30-25)17-13-21-27(34-21)15-26(31-11-12-32-26)8-7-24(27,3)22(17)19/h17-22H,5-15H2,1-4H3/t17-,18-,19+,20-,21-,22+,23-,24+,27-/m0/s1

InChI Key

RIHYEPXTXIUQGL-IMCUMJJXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2C3(OCCO3)C)[C@H]4[C@H]1[C@]5(CCC6(C[C@]57[C@H](C4)O7)OCCO6)C)C

SMILES

CC(=O)OC1CC2(C(CCC2C3(OCCO3)C)C4C1C5(CCC6(CC57C(C4)O7)OCCO6)C)C

Canonical SMILES

CC(=O)OC1CC2(C(CCC2C3(OCCO3)C)C4C1C5(CCC6(CC57C(C4)O7)OCCO6)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclic-3,20-bis(1,2-ethanediyl acetal)-11alpha-(acetyloxy)-5alpha,6alpha-epoxypregnane-3,20-dione
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Cyclic-3,20-bis(1,2-ethanediyl acetal)-11alpha-(acetyloxy)-5alpha,6alpha-epoxypregnane-3,20-dione
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Cyclic-3,20-bis(1,2-ethanediyl acetal)-11alpha-(acetyloxy)-5alpha,6alpha-epoxypregnane-3,20-dione

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